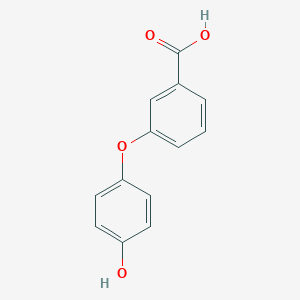

3-(4-Hydroxyphenoxy)benzoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCDVKVZWMYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188569 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-12-4 | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 4 Hydroxyphenoxy Benzoic Acid and Analogs

Chemical Transformation Pathways to 3-(4-Hydroxyphenoxy)benzoic Acid

The construction of the this compound scaffold can be achieved through various synthetic routes. Key transformations often involve the formation of the diaryl ether linkage, followed by modifications to the aromatic rings or the carboxylic acid moiety. This section will delve into specific chemical pathways, including oxidation and deprotection reactions, that are instrumental in the synthesis of the target molecule.

Oxidation Reactions in Synthesis

Oxidation reactions play a crucial role in the synthesis of complex organic molecules by enabling the introduction of oxygen-containing functional groups. In the context of aryloxybenzoic acid synthesis, oxidation can be employed to introduce a hydroxyl group onto a pre-existing aromatic ring. While direct oxidation of an unsubstituted aryloxybenzoic acid to its hydroxylated counterpart can be challenging due to issues of regioselectivity, specific methodologies have been developed for analogous systems.

One such approach involves the use of hypervalent iodine reagents, such as iodosobenzene diacetate (PhIO), to mediate the oxidation of an aryloxybenzamide. A study on the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives demonstrated that 2-aryloxybenzamides could be efficiently converted to their 2-(4-hydroxyphenoxy)benzamide counterparts. nih.gov The proposed mechanism for this transformation involves an initial oxidation of the substrate by PhIO, leading to the formation of an oxonium intermediate. This is followed by an intramolecular nucleophilic attack from the amide nitrogen, subsequent elimination of iodobenzene, and deprotonation to yield the final hydroxylated product. mdpi.com The optimal conditions for this reaction were found to be trifluoroacetic acid (TFA) as the solvent and a 1:2 ratio of substrate to PhIO at room temperature. nih.gov This metal-free oxidation method highlights a potential pathway for the introduction of a hydroxyl group onto the phenoxy ring of a benzoic acid derivative.

| Substrate | Oxidant | Solvent | Temperature | Key Transformation |

|---|---|---|---|---|

| 2-Aryloxybenzamide | Iodosobenzene diacetate (PhIO) | Trifluoroacetic acid (TFA) | Room Temperature | Aryloxy → Hydroxyphenoxy |

Deprotection Strategies for Hydroxylated Precursors

A common and effective strategy for the synthesis of phenolic compounds is the deprotection of a more stable precursor, such as a methoxy-substituted analog. The methoxy group is relatively inert to many reaction conditions, making it an excellent protecting group for a hydroxyl functionality. The final step in such a synthesis is the cleavage of the methyl ether to reveal the desired phenol.

A well-documented synthesis of 3-(4'-hydroxyphenoxy)benzoic acid utilizes this very approach. The precursor, 3-(4'-methoxyphenoxy)benzoic acid, is treated with a 48 percent solution of hydrogen bromide (HBr) in acetic acid. prepchem.com The reaction mixture is heated to reflux for an extended period, typically around 14.5 hours, under a nitrogen atmosphere to effect the cleavage of the methyl ether. prepchem.com Following the reaction, a standard workup procedure involving extraction and recrystallization yields 3-(4'-hydroxyphenoxy)benzoic acid as a tan crystalline solid. prepchem.com

Beyond the use of HBr, a variety of other reagents are known to be effective for the demethylation of aryl methyl ethers. These include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as other methodologies such as the use of pyridinium chloride. google.com The choice of deprotection agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Precursor | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-(4'-methoxyphenoxy)benzoic acid | 48% Hydrogen Bromide (HBr) | Acetic Acid | Reflux, 14.5 hours | 3-(4'-hydroxyphenoxy)benzoic acid |

Innovative Synthetic Approaches for Benzoic Acid Derivatives

Recent advancements in synthetic organic chemistry have focused on the development of more efficient, rapid, and environmentally benign methodologies. These innovative approaches are highly applicable to the synthesis of benzoic acid derivatives, including the aryloxybenzoic acid subclass.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgnih.gov The formation of the diaryl ether bond, a key step in the synthesis of this compound, can be significantly enhanced through microwave irradiation.

Microwave-assisted Ullmann condensation reactions have been successfully employed for the synthesis of macrocyclic diaryl ethers, demonstrating improved yields and reduced reaction times compared to conventional heating. nih.gov Furthermore, catalyst-free, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions of phenols with electron-deficient aryl halides have been shown to produce diaryl ethers in high to excellent yields within minutes. acs.orgnih.govorganic-chemistry.org This rapid and efficient method avoids the need for a transition metal catalyst, which can be a source of contamination and cost. acs.orgnih.gov The direct coupling of a substituted phenol with a halobenzoic acid derivative under microwave irradiation represents a promising and efficient route to aryloxybenzoic acids.

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantages of Microwave |

|---|---|---|---|

| Ullmann Condensation | Conventional | Hours to Days | Reduced reaction time, improved yields nih.gov |

| Ullmann Condensation | Microwave | Minutes to Hours | Reduced reaction time, improved yields nih.gov |

| SNAr Reaction | Conventional | Hours | Rapid, high yields, catalyst-free acs.orgnih.gov |

| SNAr Reaction | Microwave | 5-10 minutes | Rapid, high yields, catalyst-free acs.orgnih.gov |

Esterification and Amidation Processes in Aryloxybenzoic Acid Synthesis

The carboxylic acid functional group of this compound is a versatile handle for further derivatization, most commonly through esterification and amidation reactions. These transformations are crucial for modifying the physicochemical properties of the parent molecule and for creating libraries of analogs for various applications.

Esterification of a carboxylic acid with an alcohol is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. masterorganicchemistry.comyoutube.comyoutube.com This is an equilibrium reaction, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com The reaction of this compound with various alcohols would yield the corresponding esters, which may have applications as fragrances, plasticizers, or in other material sciences.

Amidation, the reaction of a carboxylic acid with an amine to form an amide, is one of the most fundamental transformations in organic chemistry. luxembourg-bio.com Direct condensation of a carboxylic acid and an amine often requires high temperatures to remove the water byproduct. researchgate.net More commonly, the carboxylic acid is first activated with a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl₄), to facilitate amide bond formation under milder conditions. researchgate.netnih.gov The resulting amides of this compound could exhibit a range of biological activities or serve as building blocks for more complex molecules.

Green Chemistry Principles in Synthesis Research

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrpc.comnih.gov These principles are increasingly being applied to the synthesis of diaryl ethers and their derivatives.

Key green chemistry considerations in the synthesis of this compound and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijrpc.com

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring greener alternatives. nih.gov Microwave-assisted, solvent-free reactions are an excellent example of this principle in practice. rasayanjournal.co.in

Catalysis: Utilizing catalytic reagents in small amounts is superior to stoichiometric reagents. ijrpc.com The development of highly efficient copper or palladium-catalyzed Ullmann and Buchwald-Hartwig couplings for diaryl ether synthesis aligns with this principle. researchgate.net Furthermore, the development of metal-free diarylation methods represents a significant advancement in green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can contribute to energy efficiency by significantly reducing reaction times. acs.org

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Design and Synthesis of Novel Derivatives of this compound

The structural framework of this compound offers multiple avenues for chemical modification, enabling the systematic design and synthesis of novel derivatives. The presence of two distinct aromatic rings, a flexible ether linkage, and two reactive functional groups—a carboxylic acid and a phenol—provides a versatile platform for derivatization. Advanced synthetic strategies focus on modifying the core aryloxybenzoic acid scaffold and on creating conjugates or hybrid molecules by utilizing the functional groups as chemical handles.

Exploration of Substituted Aryloxybenzoic Acid Scaffolds

The exploration of substituted aryloxybenzoic acid scaffolds involves the systematic introduction of various functional groups onto one or both of the phenyl rings. This approach allows for the fine-tuning of the molecule's physicochemical properties. A primary method for constructing the core diaryl ether linkage is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for creating diverse libraries of aryloxybenzoic acids.

Modern Ullmann-type reactions have seen significant improvements, including the use of soluble copper catalysts with specific ligands, which can allow for milder reaction conditions compared to the high temperatures often required in traditional setups. wikipedia.orgmdpi.com The synthesis of these scaffolds can be achieved by reacting a substituted phenol with a substituted halobenzoic acid (or its ester, followed by hydrolysis). The reactivity of the aryl halide in these coupling reactions generally follows the order of I > Br > Cl. mdpi.com

The strategic placement of electron-withdrawing or electron-donating groups on either aromatic ring can be explored. For instance, modifying the 4-hydroxyphenol ring or the 3-carboxy-phenyl ring prior to the coupling reaction can generate a wide array of analogs. Nucleophilic aromatic substitution (SNAr) offers another route, particularly when one of the aromatic rings is activated by strong electron-withdrawing groups. youtube.comlibretexts.org

| Phenol Component (Example) | Aryl Halide Component (Example) | Resulting Scaffold Feature | Primary Synthetic Method |

|---|---|---|---|

| 4-Hydroxyphenol | Methyl 3-bromo-5-nitrobenzoate | Nitro group on the benzoic acid ring | Ullmann Condensation wikipedia.org |

| 4-Hydroxy-3-methylphenol | Methyl 3-bromobenzoate | Methyl group on the phenol ring | Ullmann Condensation mdpi.com |

| 4-Fluorophenol | Methyl 3-hydroxybenzoate | Fluorine substitution on the phenol ring | Nucleophilic Aromatic Substitution researchgate.net |

| 4-Aminophenol | Methyl 3-iodobenzoate | Amino group on the phenol ring | Ullmann-type C-N Coupling organic-chemistry.org |

Synthesis of Conjugates and Hybrid Molecules

The functional groups of this compound serve as reactive sites for the synthesis of more complex molecules. Conjugation strategies typically involve forming new bonds, such as esters or amides, at the carboxylic acid or phenolic hydroxyl group. This allows the core scaffold to be linked to other chemical entities, including other small molecules, linkers, or reporter groups.

One common approach is the formation of ester conjugates. For example, hydroxybenzoic acids can be conjugated with other carboxylic acids. nih.gov This process often involves the activation of a carboxylic acid to a more reactive intermediate, such as an acyl chloride. The synthesis of phenazine-1-carboxylic acid (PCA) conjugates with hydroxybenzoic acid esters illustrates this principle, where PCA is first converted to phenazine-1-carbonyl chloride using oxalyl chloride, and then reacted with the hydroxyl group of a hydroxybenzoate ester to form the final conjugate. nih.gov

Alternatively, the carboxylic acid moiety of the this compound can be the site of modification. The synthesis of hybrid derivatives can be achieved by forming an ester or amide linkage with another molecule containing a hydroxyl or amino group, respectively. Such reactions often employ coupling agents to facilitate the dehydration process. A study on the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives utilized dicyclohexylcarbodiimide (DCC) as a dehydrating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form ester derivatives in good yields. rasayanjournal.co.in This combinatorial approach can be used to link two distinct molecular entities, potentially creating hybrid molecules with novel properties. rasayanjournal.co.in

| Conjugation Strategy | Activating/Coupling Agents | Type of Linkage Formed | Example Conjugate Type |

|---|---|---|---|

| Esterification at the phenolic -OH group | Oxalyl Chloride, Thionyl Chloride | Ester | Conjugates with other carboxylic acids (e.g., Phenazine-1-carboxylic acid) nih.gov |

| Esterification at the carboxylic acid group | DCC, DMAP | Ester | Hybrid molecules with various alcohols/phenols rasayanjournal.co.in |

| Amidation at the carboxylic acid group | EDC, HOBt | Amide | Hybrid molecules with various amines |

Computational and Theoretical Studies on 3 4 Hydroxyphenoxy Benzoic Acid and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a compound's biological activity. cerist.dz

Molecular docking simulations are employed to predict how a ligand, such as a derivative of 3-(4-hydroxyphenoxy)benzoic acid, interacts with the active site of a target protein. cerist.dz The process involves placing the flexible ligand into the binding site of the rigid protein and calculating the most energetically favorable binding modes. cerist.dz These predictions are quantified by a scoring function, which estimates the binding affinity, often expressed as binding energy (ΔG) in kcal/mol or kJ/mol. cerist.dzukm.my A more negative binding energy suggests a more stable ligand-protein complex and potentially higher inhibitory or biological activity. ukm.myumc.edu.dz

For instance, in studies on benzoic acid derivatives targeting enzymes like lipoxygenase or the SARS-CoV-2 main protease, docking simulations have successfully predicted binding interactions. cerist.dzumc.edu.dznih.gov These interactions often involve the formation of hydrogen bonds between the hydroxyl and carboxylic acid groups of the ligand and key amino acid residues in the protein's active site, such as Gln, His, and Ile residues. cerist.dz The docking scores obtained help rank different derivatives based on their potential efficacy. nih.gov For example, studies on various benzoic acid derivatives have shown a range of docking scores, indicating differing binding strengths. nih.gov The reliability of a docking protocol is often validated by "redocking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov

| Compound | Target Enzyme | Binding Energy (ΔG) / Docking Score | Reference |

|---|---|---|---|

| 3,4-Dihydroxybenzoic acid (DHB) | Soybean Lipoxygenase (LOX-3) | -10.564 kJ/mol | cerist.dzumc.edu.dz |

| DHB with added -OH group | Soybean Lipoxygenase (LOX-3) | -16.959 kJ/mol | cerist.dzumc.edu.dz |

| DHB with modified -COOH group | Soybean Lipoxygenase (LOX-3) | -21.127 kJ/mol | cerist.dzumc.edu.dz |

| Benzoic acid | SARS-CoV-2 Main Protease | -29.59 | nih.gov |

| Gallic acid | SARS-CoV-2 Main Protease | -38.31 | nih.gov |

| 4-Hydroxybenzoic acid | Xanthine Oxidase | -5.5 kcal/mol | ukm.my |

The insights gained from molecular docking are instrumental in the rational design of new bioactive compounds. cerist.dz By understanding the specific interactions that lead to high binding affinity, medicinal chemists can systematically modify a lead compound to improve its pharmacological properties. cerist.dznih.gov

For example, docking studies on 3,4-dihydroxybenzoic acid revealed that its binding energy with lipoxygenase could be significantly enhanced by adding another hydroxyl group to the aromatic ring or by replacing the carboxylic acid function with other groups, such as a methyl hydroxyl group. cerist.dzumc.edu.dz This knowledge allows for the targeted synthesis of derivatives with potentially greater activity. cerist.dzumc.edu.dz Similarly, the discovery of a moderate farnesoid X receptor (FXR) antagonist led to the systematic synthesis of forty derivatives to improve potency and stability. nih.gov This process often involves modifying different parts of the molecule to enhance interactions with the target, demonstrating a classic rational design strategy. nih.govnih.gov Such modifications can turn a moderately active "hit" compound into a potent and selective lead compound for further development. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of a molecule like this compound. nih.govepstem.net These methods are used to analyze electronic structure and predict reactivity. epstem.net

DFT methods, such as B3LYP and B3PW91, are used to optimize the molecular geometry and calculate various electronic parameters. epstem.net Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's stability and polarizability. epstem.net Other calculated properties include total energy, dipole moments, and the distribution of atomic charges (e.g., Mulliken charges), which reveal the molecule's polarity and charge distribution. epstem.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. epstem.net These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. epstem.net

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles. epstem.net |

| HOMO-LUMO Energy Gap (ΔEg) | Indicates chemical stability and reactivity. epstem.net |

| Dipole Moment | Measures the overall polarity of the molecule. epstem.netnih.gov |

| Mulliken Atomic Charges | Describes the charge distribution on individual atoms. epstem.net |

| Molecular Electrostatic Potential (MEP) | Visualizes sites for electrophilic and nucleophilic attack. epstem.net |

The electronic parameters derived from quantum chemical calculations are directly used to predict the chemical reactivity of this compound and its derivatives. nih.govepstem.net A small HOMO-LUMO energy gap generally implies that a molecule is more polarizable and thus more chemically reactive. epstem.net The MEP map provides a visual guide to reactivity, indicating which parts of the molecule are likely to engage in hydrogen bonding or react with electrophiles or nucleophiles. epstem.net This information is invaluable for predicting how the molecule will interact with biological targets and for designing chemical syntheses. nih.gov

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.goviomcworld.com For derivatives of this compound, SAR provides a framework for optimizing their desired effects. iomcworld.com

Systematic SAR studies involve synthesizing and testing a series of related compounds to identify which structural features, or pharmacophores, are essential for activity. nih.goviomcworld.com For benzoic acid derivatives, research has shown that the nature and position of substituents on the aromatic ring critically influence their affinity for proteins like serum albumin. nih.gov In some cases, a good correlation can be found between binding constants and the Hammett constants of the substituents, which quantify their electron-donating or electron-withdrawing properties. nih.gov

A clear example of SAR elucidation comes from the development of farnesoid X receptor (FXR) antagonists. nih.gov In that study, researchers started with a lead compound, 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, and systematically modified its different components. nih.gov The SAR analysis revealed that the 3-(tert-butyl)-4-hydroxyphenyl unit was essential for the antagonistic activity. nih.gov Replacing the benzoate (B1203000) ester with a more stable benzamide (B126) linkage improved metabolic stability, and altering the substituents on the other phenyl ring fine-tuned the potency. nih.gov Similarly, SAR studies on benzoic acid derivatives designed as anti-sickling agents have identified the key functional groups responsible for interacting with hemoglobin. iomcworld.comresearchgate.net These studies are crucial for designing new chemical entities with improved therapeutic profiles. iomcworld.com

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. Computational studies on derivatives of this compound have been instrumental in elucidating their key pharmacophoric features.

Research on a series of 3-phenoxybenzoic acid derivatives, including benzamide and 1,3,4-oxadiazole (B1194373) analogs, has provided significant insights into their structural requirements for inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net Molecular docking studies of these compounds into the ATP-binding site of VEGFR-2 have revealed several crucial interactions. researchgate.net

The fundamental pharmacophoric elements identified for these derivatives typically include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the benzoic acid moiety and the ether oxygen linking the two phenyl rings frequently act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the target's active site.

Hydrogen Bond Donors: The hydroxyl group on the phenoxy ring is a key hydrogen bond donor. In some derivatives, amide N-H groups also serve as important hydrogen bond donors.

These features are summarized in the interactive table below:

| Pharmacophoric Feature | Description | Potential Interacting Residues (in VEGFR-2) |

| Hydrogen Bond Acceptor | The ether oxygen and carbonyl oxygen. | Cys919, Asp1046 |

| Hydrogen Bond Donor | The hydroxyl group and amide N-H. | Glu885 |

| Aromatic Ring | The two phenyl rings. | Val848, Ala866, Leu1035 |

| Hydrophobic Core | The diaryl ether scaffold. | Leu840, Val899, Leu1035 |

Further studies on diaryl ether inhibitors targeting the InhA enzyme in Mycobacterium tuberculosis have reinforced the importance of the diaryl ether scaffold. nih.gov X-ray crystallography of these inhibitors in complex with InhA revealed that the flexible ether linkage allows the two aromatic rings to adopt optimal conformations for binding within the enzyme's active site, highlighting the structural significance of this core element. nih.gov

Development of Predictive Models

Building upon the understanding of key pharmacophoric features, computational chemists can develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity.

While specific QSAR models for this compound were not found, studies on related structures provide a framework for how such models could be developed. For instance, a QSAR study on p-hydroxy benzoic acid derivatives identified several molecular descriptors that govern their antimicrobial activity. nih.gov These descriptors included:

Valence first order molecular connectivity index (¹χv): Relates to the branching and electronic structure of the molecule.

Kier's alpha first order shape index (κα1) and Kier's first order shape index (κ1): Describe the shape and topology of the molecule.

Balaban topological index (J): A descriptor that encodes information about the size and branching of the molecule.

The development of a predictive QSAR model for this compound derivatives would follow a similar workflow:

Data Collection: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) would be calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The table below outlines the key parameters of a hypothetical predictive QSAR model for this compound derivatives, based on common practices in the field.

| Model Parameter | Description | Example Values from Related Studies |

| Dependent Variable | The biological activity being modeled. | pIC50 (negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables | Molecular descriptors that influence activity. | Molecular Connectivity Indices, Shape Indices, Topological Indices |

| Statistical Method | The algorithm used to build the model. | Multiple Linear Regression (MLR) |

| Validation Metrics | Statistical measures of the model's predictive power. | r² (coefficient of determination), q² (cross-validated r²), RMSE (root mean square error) |

By leveraging such predictive models, researchers can virtually screen large libraries of compounds, prioritize the synthesis of the most promising candidates, and ultimately accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for Research on 3 4 Hydroxyphenoxy Benzoic Acid

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone in the analysis of 3-(4-Hydroxyphenoxy)benzoic acid, providing invaluable insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, benzoic acid, the protons on the aromatic ring typically appear in distinct regions due to the influence of the carboxylic acid group, which breaks the symmetry of the ring. This results in multiple, often overlapping, signals for the aromatic protons. The acidic proton of the carboxyl group is characteristically broad and may be difficult to observe depending on the solvent and concentration.

For this compound, the ¹H NMR spectrum would be more complex. The presence of two distinct aromatic rings and a hydroxyl group would lead to a greater number of unique proton environments. The protons on the benzoic acid ring would be influenced by both the carboxylic acid and the phenoxy group, while the protons on the hydroxyphenoxy ring would be affected by the hydroxyl group and the ether linkage.

¹³C NMR spectroscopy provides complementary information by detailing the carbon framework. In benzoic acid, distinct signals are observed for the carboxyl carbon and the different carbons of the aromatic ring. docbrown.info The carbon attached to the carboxyl group is significantly deshielded. docbrown.info For this compound, one would expect to see separate signals for each of the 13 carbon atoms, with their chemical shifts influenced by their local electronic environment (i.e., proximity to oxygen atoms of the ether, hydroxyl, and carboxyl groups). Predicted ¹³C NMR data for a similar compound, 4-hydroxy-3-(4-hydroxyphenoxy)benzoic acid, is available and provides a reference for the expected chemical shifts. np-mrd.orgnp-mrd.org

| Technique | Observed Features for Related Compounds | Expected Features for this compound |

|---|---|---|

| ¹H NMR | Multiple signals for aromatic protons in benzoic acid due to broken symmetry. docbrown.info Broad signal for the carboxylic acid proton. docbrown.info | Complex multiplet patterns for the protons on both aromatic rings. A distinct signal for the phenolic -OH proton and a broad signal for the carboxylic acid -COOH proton. |

| ¹³C NMR | Distinct signals for carboxyl carbon and aromatic carbons in benzoic acid. docbrown.info The carbon attached to the -COOH group is deshielded. docbrown.info | Thirteen unique carbon signals. Chemical shifts will be influenced by the ether linkage, hydroxyl, and carboxyl functional groups. Predicted data for similar structures can serve as a guide. np-mrd.orgnp-mrd.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key functional groups and their expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. docbrown.infospectroscopyonline.com

O-H Stretch (Phenol): A sharper absorption band is anticipated around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H Stretch (Aromatic): Absorptions for C-H stretching in the aromatic rings typically appear just above 3000 cm⁻¹. spectroscopyonline.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. spectroscopyonline.com

C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the benzene (B151609) rings.

C-O Stretch (Ether and Carboxylic Acid): Strong absorption bands corresponding to the C-O stretching of the diaryl ether and the carboxylic acid would be present in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (Broad) | Stretching |

| Phenolic O-H | 3200-3600 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Carboxylic Acid C=O | 1680-1710 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Ether/Carboxylic Acid C-O | 1210-1320 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry can provide the exact mass, which helps in deducing the molecular formula (C₁₃H₁₀O₄). The molecular weight of this compound is 230.22 g/mol . nih.govlgcstandards.com

Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would be complex. For a related compound, benzoic acid, common fragments include the loss of a hydroxyl group ([M-OH]⁺) to form the benzoyl cation (m/z 105), and the loss of the carboxyl group ([M-COOH]⁺) to form the phenyl cation (m/z 77). docbrown.info

For this compound, fragmentation could occur at several points, including cleavage of the ether bond, loss of the carboxyl group, and fragmentation of the aromatic rings. Analysis of these fragment ions helps to piece together the molecular structure. Tandem mass spectrometry (MS/MS) can further aid in the structural elucidation by isolating a specific ion and inducing further fragmentation. nih.gov

| Analysis | Information Obtained | Expected m/z values for this compound |

|---|---|---|

| Molecular Ion Peak [M]⁺ | Molecular Weight | 230 |

| Fragmentation Analysis | Structural Information | Fragments from ether bond cleavage |

| Loss of COOH (m/z 185), loss of OH (m/z 213), and other characteristic fragments. |

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* electronic transitions within the aromatic rings and n→π* transitions associated with the carbonyl and hydroxyl groups.

Benzoic acid derivatives typically exhibit multiple absorption bands in the UV region. researchgate.net For instance, benzoic acid itself has characteristic absorption peaks. researchgate.net The presence of the hydroxyphenoxy substituent in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzoic acid, due to the extension of the conjugated system.

The absorption spectrum can be influenced by the pH of the solution, as the deprotonation of the carboxylic acid and phenolic hydroxyl groups alters the electronic structure of the molecule. This property allows UV-Visible spectroscopy to be used in complexation studies and to determine the pKa values of the acidic groups. For example, studies on p-hydroxybenzoic acid have shown that its UV spectrum is pH-dependent. nist.gov

| Type of Transition | Expected Absorption Region | Influencing Factors |

|---|---|---|

| π→π | UV region (typically below 400 nm) | Extent of conjugation, substituents on the aromatic rings. |

| n→π | UV region (typically at longer wavelengths than π→π*) | Presence of carbonyl and hydroxyl groups. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound and related compounds. Reversed-phase HPLC, typically using a C18 column, is effective for separating such moderately polar compounds.

The separation is achieved by partitioning the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase, which is often a mixture of water (frequently acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as phenolic compounds often exhibit native fluorescence.

Validated HPLC methods have been developed for the quantification of similar compounds, such as p-hydroxybenzoic acid, in various matrices. longdom.orgnih.gov These methods demonstrate good linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). longdom.org A similar approach can be readily adapted for the quantitative analysis of this compound.

| Parameter | Typical Conditions for Related Compounds |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Mixture of acidified water and acetonitrile/methanol |

| Detection | UV (e.g., at λmax) or Fluorescence |

| Quantification | Based on peak area compared to a standard curve |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for analyzing volatile and thermally stable compounds. However, direct analysis of molecules like this compound is impeded by their inherent polarity, attributed to the carboxylic acid and hydroxyl functional groups, which results in low volatility and susceptibility to thermal degradation. To circumvent these challenges, a chemical modification process known as derivatization is essential. nih.gov This process converts the polar analyte into a more volatile and thermally robust form suitable for GC-MS analysis. nih.govnih.gov

A prevalent derivatization method for phenolic and benzoic acids is silylation. nih.gov This reaction involves replacing the active hydrogen atoms in the hydroxyl (–OH) and carboxylic acid (–COOH) groups with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS), are commonly used for this transformation. nih.gov The resulting di-TMS derivative of this compound exhibits significantly increased volatility and reduced polarity, enabling its successful elution through the GC column for separation. nih.govnih.gov

Following chromatographic separation, the derivatized analyte enters the mass spectrometer, which typically operates in electron ionization (EI) mode. The high-energy electrons bombard the molecule, leading to ionization and fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. The mass spectrum of the derivatized this compound would feature a molecular ion peak corresponding to the mass of the TMS-derivatized molecule, alongside characteristic fragment ions that aid in structural confirmation.

Thermal Analysis and X-ray Diffraction in Complex Characterization

The characterization of complexes involving this compound as a ligand is greatly enhanced by the synergistic use of thermal analysis techniques—namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and X-ray Diffraction (XRD). These methods provide critical insights into the thermal stability, phase transitions, and precise three-dimensional structure of these materials, which are often metal-organic frameworks (MOFs) or coordination polymers. researchgate.netunits.it

Thermogravimetric Analysis (TGA) measures changes in a material's mass as a function of temperature, revealing its thermal stability and decomposition profile. For a complex of this compound, the TGA curve would indicate the temperature at which decomposition begins, a key parameter for assessing its operational limits. rsc.orgresearchgate.net Multi-step mass loss events on the thermogram can be correlated with the sequential loss of solvent molecules and the eventual breakdown of the organic ligand itself.

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of materials. Single-crystal XRD, in particular, can elucidate the exact atomic arrangement within a crystal lattice. This has been crucial in studying coordination polymers where this compound acts as a linker between metal centers. units.it Research on a cadmium(II) coordination polymer, for instance, used single-crystal XRD to determine its three-dimensional network structure. nih.govnih.gov Similarly, studies on lanthanide-based frameworks have employed XRD to reveal their complex architectures. rsc.org The data from XRD, including bond lengths, angles, and crystal packing, are fundamental to understanding the structure-property relationships of these advanced materials. nih.gov

Below is a table summarizing findings from the characterization of such complexes.

| Complex Type | Analytical Technique | Key Findings |

| Cadmium(II) Coordination Polymer | Single-Crystal XRD | Revealed a complex 3D network structure where the ligand coordinates with the metal centers. |

| Cadmium(II) Coordination Polymer | Thermogravimetric Analysis (TGA) | Indicated the onset of thermal decomposition, providing a measure of the complex's stability. |

| Lanthanide-Organic Frameworks | X-ray Diffraction (XRD) | Confirmed the formation of three-dimensional frameworks with the ligand acting as a linker. |

| Lanthanide-Organic Frameworks | Thermogravimetric Analysis (TGA) | Showed high thermal stability, with decomposition occurring at elevated temperatures. |

Metabolism and Toxicokinetic Research of 3 4 Hydroxyphenoxy Benzoic Acid in Biological and Environmental Systems

Metabolic Fate in Mammalian Species

The metabolism of 3-(4-Hydroxyphenoxy)benzoic acid in mammals is intrinsically linked to the biotransformation of its parent pyrethroid compounds. Following exposure to pyrethroids such as phenothrin, cypermethrin (B145020), and etofenprox, the initial metabolic step involves the cleavage of the ester bond. nih.govmst.dkinchem.org This hydrolysis reaction yields 3-phenoxybenzoic acid, which then undergoes further enzymatic modification.

Ester Cleavage and Hydroxylation Pathways

The formation of this compound is a two-step process. First, the ester linkage in the parent pyrethroid is hydrolyzed by carboxylesterases, primarily in the liver. This reaction releases the 3-phenoxybenzyl alcohol moiety, which is rapidly oxidized to 3-phenoxybenzoic acid (PBA). Subsequently, PBA undergoes aromatic hydroxylation, a phase I metabolic reaction catalyzed by cytochrome P450 enzymes, to form this compound. mst.dk This hydroxylation occurs predominantly at the 4-position of the phenoxy ring.

Conjugation Reactions (e.g., Sulfate (B86663), Glucuronic Acid, Glutamic Acid Conjugates)

To enhance water solubility and facilitate elimination from the body, this compound undergoes phase II conjugation reactions. The most prominently reported conjugation pathway is sulfation, where a sulfonate group is added to the hydroxyl group, forming a sulfate conjugate. mst.dkarchive.org This reaction is catalyzed by sulfotransferase enzymes.

While direct evidence for the glucuronic acid conjugation of this compound is not extensively documented, it is a common metabolic pathway for hydroxylated xenobiotics. Glucuronidation involves the attachment of glucuronic acid to the hydroxyl group, a reaction mediated by UDP-glucuronosyltransferases. Given that the parent compound, 3-phenoxybenzoic acid, is known to form glucuronide conjugates, it is plausible that its hydroxylated metabolite would also undergo this transformation.

Conjugation with amino acids, such as glutamic acid, has also been observed for the parent compound, 3-phenoxybenzoic acid, particularly in certain species like cows. mst.dk Whether this compound itself undergoes significant conjugation with glutamic acid requires further specific investigation.

Identification of Key Metabolites

The primary identified metabolite in the context of pyrethroid metabolism is this compound itself. In studies analyzing the excreta of animals exposed to pyrethroids, this compound and its conjugates are consistently detected. For instance, in rats administered phenothrin, 3-(4'-hydroxyphenoxy)benzoic acid was a major metabolite found in the feces. nih.gov Similarly, studies on cypermethrin have identified the sulfate conjugate of this compound as a major urinary metabolite in rats. archive.org

| Parent Compound Class | Metabolic Pathway | Key Metabolite | Conjugate Form | Species Observed |

|---|---|---|---|---|

| Pyrethroid Insecticides (e.g., Phenothrin, Cypermethrin) | Ester Hydrolysis & Hydroxylation | This compound | Sulfate | Rats |

| Pyrethroid Insecticides | Conjugation | This compound | Not Specified | General Mammalian |

Environmental Degradation Studies

Specific research focusing solely on the environmental degradation of this compound is scarce. The available information is largely inferred from studies on the environmental fate of the parent pyrethroid insecticides. These parent compounds are known to degrade in the environment through processes like hydrolysis and microbial action. nih.gov It is expected that this compound, as a degradation product, would also be subject to further breakdown in soil and aquatic environments. However, detailed studies on its persistence, mobility, and ultimate fate in these matrices are needed to fully assess its environmental impact.

Toxicokinetic Interactions and Exposome Research

The toxicokinetics of this compound have been investigated in the context of co-exposure to multiple chemicals. A study on the toxicokinetic interactions between the pyrethroid insecticide α-cypermethrin and the organophosphate insecticide chlorpyrifos (B1668852) in rats monitored the urinary excretion of 3-(4'-hydroxyphenoxy)benzoic acid (referred to as 4OH3PBA). The study found that following co-administration, the excretion of 4OH3PBA decreased, suggesting a potential alteration in the metabolism of α-cypermethrin.

The concept of the exposome, which encompasses all environmental exposures from conception onwards, is highly relevant to understanding the health effects of compounds like this compound. As a metabolite of widely used pesticides, human exposure is likely widespread. However, specific research quantifying the presence of this compound in human populations as part of exposome-wide association studies is still in its early stages. Such research would be crucial for linking exposure to this specific metabolite with potential health outcomes. A Danish study on the hormone-disrupting effects of pesticides identified 3-(4'-hydroxyphenoxy)benzoic acid (4-OH-PBA) as a metabolite of concern. mst.dk

| Study Context | Interaction | Effect on this compound | Reference |

|---|---|---|---|

| Co-exposure of α-Cypermethrin and Chlorpyrifos in rats | Toxicokinetic Interaction | Decreased urinary excretion | archive.org |

Applications and Advanced Research in Materials Science and Polymer Chemistry Involving 3 4 Hydroxyphenoxy Benzoic Acid Derivatives

Role as a Building Block in Complex Organic Molecule Synthesis

Phenol and benzoic acid derivatives are recognized as fundamental building blocks for the synthesis of a wide array of complex organic molecules, including bioactive natural products and conducting polymers. researchgate.net The structural motifs present in 3-(4-Hydroxyphenoxy)benzoic acid—a diaryl ether, a carboxylic acid, and a phenol—offer multiple reaction sites for constructing more intricate molecular frameworks.

While specific examples detailing the synthesis of complex natural products directly from this compound are not extensively documented in publicly available research, the utility of its constituent parts is well-established. For instance, hydroxybenzoic acids are key precursors in the synthesis of more complex bioactive molecules. Research has shown the synthesis of novel phenolic ester derivatives of phenazine-1-carboxylic acid by reacting it with various hydroxybenzoic acids to create compounds with significant fungicidal activity. This highlights the potential for the hydroxyl and carboxylic acid groups on molecules like this compound to serve as handles for creating new classes of biologically active agents.

The diaryl ether linkage is also a common feature in many pharmaceuticals and natural products, providing chemical stability and specific conformational properties. The synthesis of this compound itself can be achieved from precursors like 3-(4'-methoxyphenoxy)benzoic acid, demonstrating the chemical manipulations available to researchers working with this class of compounds. prepchem.com Its role as a metabolite of certain pyrethroid pesticides also underscores its relevance in biological and environmental systems. auftragssynthese.com

Polymer and Copolyester Development

The most significant application of this compound in materials science is its use as a comonomer in the production of wholly aromatic copolyesters. These materials are of great interest due to their exceptional thermal stability and mechanical properties. The incorporation of this compound into a polymer chain, typically alongside linear, rigid monomers like 4-hydroxybenzoic acid (HBA), serves to disrupt the regularity of the polymer backbone.

This disruption has several important consequences:

Reduced Melting Point: The "kink" introduced by the meta-substituted phenoxy group lowers the melting temperature of the resulting copolyester compared to the highly crystalline and intractable homopolymer of HBA, poly(4-hydroxybenzoate). This makes the polymer more amenable to melt processing.

Increased Solubility: The less regular structure enhances the solubility of the copolyesters in organic solvents, facilitating characterization and processing.

Modified Crystallinity: The introduction of the non-linear monomer unit reduces the degree of crystallinity, which can be tailored by adjusting the comonomer ratio.

A key area of research has been the synthesis of thermotropic liquid crystalline (LC) copolyesters using this compound. These polymers exhibit an ordered, liquid crystal phase in the melt, which allows them to be processed into highly oriented fibers and moldings with outstanding strength and stiffness.

Research by Kricheldorf et al. systematically studied the synthesis of copolyesters from 4-hydroxybenzoic acid (HBA) and 3-(4'-hydroxyphenoxy)benzoic acid. The synthesis was typically performed via melt condensation of the corresponding acetylated monomers. The properties of the resulting copolyesters were found to be highly dependent on the feed ratio of the two comonomers.

Key findings from this research include:

Copolyesters with a high percentage of HBA units (e.g., 90%) were crystalline and exhibited high melting transitions.

As the proportion of 3-(4'-hydroxyphenoxy)benzoic acid units increased (e.g., to 30-50%), the crystallinity and melting points of the copolyesters decreased, while the glass transition temperatures remained high.

Several compositions were found to form nematic liquid crystalline melts, a crucial property for high-performance applications. The nematic phase is characterized by long-range orientational order of the polymer chains.

The table below summarizes the thermal properties of representative copolyesters synthesized from HBA and 3-(4'-hydroxyphenoxy)benzoic acid, illustrating the effect of composition on their physical transitions.

| Molar Ratio of this compound (%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Liquid Crystalline Phase |

|---|---|---|---|

| 10 | - | 305 | Nematic |

| 20 | - | 275 | Nematic |

| 30 | 145 | 250 | Nematic |

| 50 | 140 | Amorphous | Isotropic |

Poly(4-hydroxybenzoic acid) is known to form highly crystalline, needle-like single crystals known as "whiskers" when polymerized under specific conditions. These whiskers have exceptional mechanical properties and are of interest as reinforcing materials in composites. The formation and morphology of these whiskers are highly sensitive to the purity and structure of the monomers.

While direct studies on the formation of whiskers from copolyesters containing this compound are limited, research on analogous systems provides valuable insights. For example, the incorporation of other non-linear comonomers, such as 2-(4-carboxyphenyl)-5-hydroxybenzoxazole, into a poly(4-hydroxybenzoic acid) backbone has been shown to inhibit or alter whisker formation. researchgate.net In that system, well-defined whisker-type crystals were only achieved when the linear 4-oxybenzoate units constituted 90% or more of the copolyester. researchgate.net This suggests that the structural disruption caused by comonomers interferes with the crystal packing required for whisker growth.

Based on these analogous findings, it can be inferred that the inclusion of the kinked this compound monomer would similarly disrupt the crystallization process of poly(4-hydroxybenzoic acid), likely limiting the formation of ideal whisker structures. However, this same property could be exploited to control the size, aspect ratio, and morphology of the resulting microcrystals, which is an area for potential future research.

Supramolecular Assembly and Functional Materials Research

The functional groups on this compound—the carboxylic acid and the phenolic hydroxyl group—are capable of forming strong, directional hydrogen bonds. These interactions are fundamental to the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Although specific research on the supramolecular assembly of isolated this compound molecules is not widely reported, the behavior of similar benzoic acid derivatives is well-documented. For example, molecules like benzene-1,3,5-triyl-tribenzoic acid are known to form two-dimensional open hexagonal networks on surfaces through hydrogen bonding between their carboxylic acid groups. mpg.de It is highly probable that this compound could form similar hydrogen-bonded assemblies, such as the common carboxylic acid dimers, or more extended one- or two-dimensional networks. The presence of the additional hydroxyl group and the flexible ether linkage could lead to more complex and potentially functional supramolecular architectures.

One of the most exciting areas of modern materials science is the development of porous crystalline materials like metal-organic frameworks (MOFs). MOFs are constructed from metal ions or clusters connected by organic molecules known as linkers. rsc.org The choice of linker is critical as it dictates the pore size, shape, and chemical functionality of the resulting framework. rsc.org

Molecules containing multiple coordination sites, such as polycarboxylic acids, are ideal candidates for MOF linkers. alfa-chemistry.com Research has demonstrated that p-hydroxybenzoic acid, an isomer of the title compound, can be used to synthesize three-dimensional MOFs. rsc.org Given that this compound possesses both a carboxylic acid group and a hydroxyl group, both of which can coordinate to metal centers, it has strong potential to act as a versatile linker for the synthesis of novel MOFs. The length and bent nature of the molecule could lead to frameworks with unique topologies and pore environments compared to those built from simpler, linear linkers.

The development of functional organic materials for electronics and sensing is a rapidly growing field. While this compound is an insulator in its pure form, it could serve as a precursor for electronically active materials. Phenol derivatives are known starting materials for the synthesis of conducting polymers. researchgate.net Furthermore, research has shown that treating existing conducting polymers, such as PEDOT:PSS, with benzoic acid can significantly enhance their electrical conductivity for use in flexible organic light-emitting devices (OLEDs). nih.gov

In the realm of sensors, the specific chemical structure of phenoxybenzoic acid derivatives makes them targets for detection. For example, optical sensors have been developed for 3-phenoxybenzoic acid (a related compound lacking the hydroxyl group), which is a biomarker for exposure to pyrethroid pesticides. researchgate.net Additionally, biosensors have been engineered to detect various benzoic acid derivatives in biological systems like yeast. researchgate.net These studies suggest the potential for developing specific sensors that could recognize and quantify this compound or for using it as a component in the design of new sensor materials.

Emerging Research Directions and Future Perspectives for 3 4 Hydroxyphenoxy Benzoic Acid

Development of Novel Therapeutics Based on Biological Activities

The 3-(4-hydroxyphenoxy)benzoic acid scaffold is a component of numerous synthetic compounds with interesting biological features, including anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Research into derivatives of this core structure is paving the way for novel therapeutic agents.

One significant area of research is in the development of new antibacterial agents. The diaryl ether scaffold has been used to design inhibitors of bacterial enoyl-ACP reductase (FabV), an essential enzyme in fatty acid synthesis. nih.gov A study involving 59 compounds based on this scaffold led to the identification of potent inhibitors against Pseudomonas aeruginosa, a pathogen known for its resistance to existing antibiotics. nih.gov

Derivatives of the closely related p-hydroxybenzoic acid (PHBA) have shown a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral effects. globalresearchonline.netresearchgate.net For example, compounds incorporating a 4-hydroxyphenyl moiety have demonstrated activity against multidrug-resistant ESKAPE pathogens and fungal species like Candida auris. nih.gov These findings suggest that the this compound structure could serve as a valuable starting point for developing new therapeutics to combat a range of diseases.

Furthermore, diaryl ether derivatives have been investigated for their anticancer potential. rsc.org Studies have shown that modifications to this scaffold can lead to compounds with significant growth inhibitory activity in various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and HT-29 (colon cancer). nih.gov The mechanism of action for some of these compounds may involve the upregulation of proteins like p21 and cleaved-caspase3, leading to cancer cell apoptosis. nih.gov

Advanced Synthetic Approaches for Enhanced Yield and Sustainability

The synthesis of diaryl ethers like this compound has traditionally been accomplished through methods such as the Ullmann condensation. researchgate.netwikipedia.org This classic reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org However, traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C), stoichiometric amounts of copper, and high-boiling polar solvents. wikipedia.orgresearchgate.net

Modern research focuses on developing more efficient, sustainable, and cost-effective synthetic routes. Key advancements include:

Improved Catalytic Systems: The use of soluble copper catalysts supported by ligands like diamines and acetylacetonates has improved upon the original methodology. wikipedia.org Recent developments include the use of copper iodide (CuI) catalysts with bases like triethylamine (Et3N) in solvents such as DMF, which can offer advantages over more conventional bases. jsynthchem.com

Nanocatalysts: Graphene oxide-supported palladium porphyrin and copper nanoparticles (Cu-NPs) have emerged as highly active and stable catalysts, enabling the synthesis of diaryl ethers in excellent yields (90-98%) under milder conditions. researchgate.netjsynthchem.com These nanocatalysts are often reusable, adding to the sustainability of the process. researchgate.net

Solvent-Free and Greener Conditions: Methodologies are being developed that utilize solid bases like KF/Alumina under solvent-free conditions, sometimes aided by microwave irradiation. researchgate.net These approaches reduce reaction times, lower costs, and simplify product isolation. researchgate.net Metal-free techniques using diaryliodonium salts in water also represent a significant step towards greener chemistry. organic-chemistry.org

A documented synthesis for this compound involves the demethylation of 3-(4'-methoxyphenoxy)benzoic acid using a 48% solution of hydrogen bromide in acetic acid, followed by refluxing. prepchem.com The crude product is then purified through recrystallization to yield the final compound. prepchem.com

Deeper Elucidation of Structure-Activity Relationships for Targeted Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective molecules. For derivatives of this compound, SAR studies help identify which parts of the molecule are essential for its biological activity and how modifications affect its function.

In the context of anticancer agents, SAR studies on diaryl ether derivatives have revealed that the position and nature of substituents on the phenyl rings significantly influence antitumor activity. For instance, one study found that adding a chlorine or hydroxyl group at the para-position of one of the phenyl rings dramatically enhanced the compound's ability to inhibit cancer cell growth. nih.gov

Similarly, for antibacterial diaryl ether-based inhibitors of the enzyme FabV, SAR studies have established that para-benzenesulfonamide groups are privileged motifs. nih.gov Molecular modeling suggests the sulfonamide group engages in hydrogen bonding with a key serine residue (Ser155) in the enzyme's active site, explaining the increase in potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been performed on diaryl ether derivatives targeting other bacterial enzymes, such as InhA from Mycobacterium tuberculosis. researchgate.net These computational models help predict the inhibitory activity of new derivatives before they are synthesized, streamlining the design process. researchgate.net

Table 1: SAR Insights for Diaryl Ether Derivatives Targeting Various Biological Activities

| Biological Target/Activity | Favorable Structural Feature | Observed Effect |

| Antitumor Activity (HepG2, A549, HT-29 cells) | para-Chlorine or para-Hydroxyl on phenyl ring | Significantly enhanced growth inhibitory activity nih.gov |

| Antibacterial (paFabV Inhibition) | para-Benzenesulfonamide group | Increased potency due to hydrogen bonding with Ser155 nih.gov |

| Antibacterial (paFabV Inhibition) | Alkyl chain of five or six carbons | Established as ideal length for substituent nih.gov |

| α-Amylase Inhibition | Hydroxyl group at the 2-position of benzoic acid | Strong positive effect on inhibitory activity nih.govmdpi.com |

| α-Amylase Inhibition | Hydroxyl group at the 5-position of benzoic acid | Negative effect on inhibitory activity nih.govmdpi.com |

This table is generated based on data from SAR studies on various diaryl ether and benzoic acid derivatives to illustrate general principles.

Integration into Multidisciplinary Research Platforms

The this compound scaffold and the broader class of diaryl ethers are not confined to medicinal chemistry. Their unique physicochemical properties make them valuable in various scientific disciplines.

Agrochemicals: The diaryl ether motif is a fundamental element in the discovery of new agrochemical agents, with derivatives showing herbicidal, fungicidal, and insecticidal activities. nih.govacs.org The structural flexibility, metabolic stability, and ability to penetrate cell membranes make these compounds well-suited for agricultural applications. researchgate.net

Materials Science: The rigid yet flexible nature of the diaryl ether linkage makes it a key building block for high-performance polymers. These polymers often exhibit excellent thermal stability and mechanical properties, making them suitable for advanced engineering applications.

Chemical Biology: As a stable and well-defined chemical scaffold, this compound and its analogs can be used as tool compounds or chemical probes to study biological systems. They can be functionalized to create probes for identifying protein targets or investigating enzymatic mechanisms.

Metabolite Research: The compound itself is a known metabolite of the pyrethroid insecticide Permethrin, designated PBA-OH. auftragssynthese.com Its study is relevant in toxicology and environmental science to understand the breakdown and biological impact of commercial pesticides.

The versatility of this chemical structure ensures its continued integration into diverse research platforms, from developing life-saving drugs to creating advanced materials and understanding biological processes.

常见问题

Basic Research Questions

Q. What analytical methods are recommended to determine the purity and structural identity of 3-(4-Hydroxyphenoxy)benzoic acid?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for purity analysis, using a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) at a flow rate of 1.0 mL/min . For structural confirmation, combine H/C NMR spectroscopy (e.g., DMSO-d6 solvent, 200 MHz) with high-resolution mass spectrometry (HRMS). X-ray crystallography can resolve stereochemistry if single crystals are obtainable .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Use nucleophilic aromatic substitution or Ullmann coupling to introduce phenoxy groups. For example, react 3-hydroxybenzoic acid with 4-fluorophenol under basic conditions (KCO, DMF, 80°C). Optimize yields by controlling stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) . Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Avoid inhalation of aerosols and skin contact by using fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in inert atmospheres (argon/nitrogen). In case of spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Apply a "grouping/read-across" approach to compare structurally similar compounds with validated bioactivity data. Prioritize analogs sharing:

- Identical functional groups (e.g., phenolic –OH, carboxylic acid).

- Similar metabolic pathways (e.g., Phase II glucuronidation).

- Comparable logP values (±0.5) to account for bioavailability differences .

Validate hypotheses using in vitro assays (e.g., enzyme inhibition kinetics) and molecular docking simulations.

Q. What strategies optimize the enzymatic synthesis of this compound for sustainable production?

- Methodological Answer : Use immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media (e.g., tert-butanol) to esterify phenolic precursors. Key parameters:

- Temperature: 45–55°C.

- Substrate molar ratio: 1:1.5 (acid:phenol).

- Enzyme loading: 10–15% (w/w).

Monitor reaction progress via thin-layer chromatography (TLC) and achieve >90% conversion by suppressing hydrolysis via controlled water activity .

Q. How can researchers design experiments to probe the photostability of this compound under UV exposure?

- Methodological Answer : Prepare aqueous solutions (pH 4–9) and irradiate using a UV-B lamp (310 nm, 1.5 mW/cm). Sample aliquots at intervals (0, 15, 30, 60 minutes) and analyze degradation products via LC-MS. Use actinometry to quantify photon flux. Compare degradation kinetics across pH levels to identify stability thresholds .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies of this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC values with 95% confidence intervals. Assess significance via ANOVA followed by Tukey’s post hoc test for multi-group comparisons. Include replicates (n ≥ 3) to ensure reproducibility .

Q. How should researchers validate computational predictions of this compound’s binding affinity to target proteins?

- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) over 100 ns trajectories. Compare predicted binding poses with experimental crystallographic data (if available). Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。